Chlorhexidine Diacetate Impurity A is a chemical compound associated with chlorhexidine diacetate, which is widely recognized for its antiseptic properties. Chlorhexidine diacetate itself is utilized in various medical and agricultural applications due to its effectiveness in controlling bacterial growth. The impurity, specifically identified as Chlorhexidine Diacetate Impurity A, is relevant in the context of pharmaceutical formulations and quality control.
Chlorhexidine Diacetate Impurity A can be derived during the synthesis of chlorhexidine diacetate or may be present in formulations as an unintended byproduct. It is classified under various regulatory frameworks, including those established by the European Chemicals Agency and the United States Environmental Protection Agency, which monitor its safety and environmental impact.
Chlorhexidine Diacetate Impurity A is classified as a pharmaceutical impurity. Its Chemical Abstracts Service Registry Number (CAS RN) is 152504-08-0, and it falls under the broader category of chlorhexidine compounds, which are known for their antiseptic and disinfectant properties. The impurity's presence in pharmaceutical products necessitates stringent quality control measures to ensure safety and efficacy.
The synthesis of Chlorhexidine Diacetate Impurity A typically involves chemical reactions that produce chlorhexidine diacetate. The primary method includes the reaction of chlorhexidine with acetic anhydride or acetic acid under controlled conditions. This process can lead to various impurities, including Chlorhexidine Diacetate Impurity A.
The synthesis generally requires precise control over temperature, pH, and reactant concentrations to minimize the formation of impurities. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity of the final product and detect any impurities present.
Chlorhexidine Diacetate Impurity A has a molecular formula of . Its structure features multiple nitrogen atoms and a chlorophenyl group, contributing to its biological activity.
Chlorhexidine Diacetate Impurity A participates in various chemical reactions typical of amines and halides. It can undergo hydrolysis in aqueous environments, leading to the release of chlorhexidine and acetic acid.
The stability of Chlorhexidine Diacetate Impurity A can be influenced by factors such as pH and temperature. Understanding these reactions is crucial for formulating stable pharmaceutical products.
Chlorhexidine Diacetate Impurity A exhibits antimicrobial activity primarily through disruption of microbial cell membranes. This mechanism leads to cell lysis and death, making it effective against a broad spectrum of bacteria.
Studies indicate that chlorhexidine compounds act on both Gram-positive and Gram-negative bacteria, with varying efficacy depending on concentration and exposure time.
Chlorhexidine Diacetate Impurity A has several scientific uses:
Chlorhexidine Diacetate Impurity A is systematically identified through distinct chemical nomenclature systems. According to European Pharmacopoeia standards, it is designated as N-(4-Chlorophenyl)-N'-[6-[[(cyanoamino)iminomethyl]amino]hexyl]imidodicarbonimidic diamide, whereas the USP adopts the name 1-(4-Chlorophenyl)-5-[6-[(cyanocarbamimidoyl)amino]hexyl]biguanide. These alternative naming conventions reflect nuanced differences in chemical naming methodologies while referring to the identical molecular entity. The compound's molecular formula is established as C₁₆H₂₄ClN₉, with a precise molecular weight of 377.88 g/mol, confirmed through high-resolution mass spectrometry [1] [6].
The architecture consists of three interconnected moieties: a 4-chlorophenyl ring, a central biguanide functionality, and a hexamethylene chain terminated by a cyanoguanidine group. This cyanoguanidine termination (characterized by the -NC≡N group) represents the primary structural distinction from the parent chlorhexidine molecule and serves as the definitive feature differentiating Impurity A from other related substances. The structural framework supports extensive hydrogen bonding capacity through multiple nitrogen atoms, significantly influencing its physicochemical behavior and chromatographic characteristics during analytical procedures [2] [6].
Table 1: Fundamental Chemical Identification Data for Chlorhexidine Diacetate Impurity A
Parameter | Specification |
---|---|
CAS Registry Number | 152504-08-0 |
Molecular Formula | C₁₆H₂₄ClN₉ |
Molecular Weight | 377.88 g/mol |
Systematic Name (EP) | N-(4-Chlorophenyl)-N'-[6-[[(cyanoamino)iminomethyl]amino]hexyl]imidodicarbonimidic diamide |
Systematic Name (USP) | 1-(4-Chlorophenyl)-5-[6-[(cyanocarbamimidoyl)amino]hexyl]biguanide |
Common Synonyms | Chlorhexidine Nitrile, Chlorhexidine EP Impurity A |
SMILES Notation | N=C(NC(NCCCCCCNC(NC#N)=N)=N)NC1=CC=C(Cl)C=C1 |
Comprehensive stereochemical analysis confirms that Chlorhexidine Diacetate Impurity A lacks chiral centers within its molecular architecture, as evidenced by its symmetrical bonding patterns and absence of stereogenic atoms. This structural characteristic precludes the existence of enantiomers or diastereomers, thereby eliminating stereoisomerism as a source of analytical complexity. However, the extensive conjugation system within the biguanide-cyanoguanidine framework facilitates significant tautomeric equilibria, particularly involving proton migration between nitrogen atoms within the guanidine functionalities [1] [6].
Computational modeling studies indicate three predominant tautomeric forms that coexist under ambient conditions, differentiated by proton positioning across the N9-N10-N11 nitrogen triad. These tautomeric transitions occur rapidly in solution phase, creating dynamic structural interconversions that influence spectroscopic properties without altering the fundamental atomic connectivity. The compound's crystallographic profile reveals a planar configuration surrounding the chlorophenyl-biguanide linkage, while the hexylene chain adopts flexible gauche conformations in the solid state. This conformational flexibility persists in solution, contributing to the compound's solubility profile and chromatographic behavior [6].
Structural divergence between Impurity A and the parent compound chlorhexidine diacetate (C₂₂H₃₀Cl₂N₁₀·2C₂H₄O₂; MW 625.55 g/mol) primarily manifests in terminal group differentiation. While chlorhexidine diacetate features symmetrical terminal chlorophenylbiguanide groups connected by a hexamethylene bridge, Impurity A presents molecular asymmetry with one terminal chlorophenylbiguanide and one cyanoguanidine group. This structural dissimilarity significantly reduces molecular symmetry and substantially alters polarity distribution [5] [7].
The critical distinction resides in the replacement of a guanidine moiety (-NH-C(=NH)-NH-) with a cyanoguanidine group (-NH-C(=N)-CN) at one terminal position. This modification introduces enhanced electron-withdrawing character and reduces hydrogen-bonding capacity relative to the parent molecule. Analytical comparisons demonstrate a measurable polarity differential, with Impurity A exhibiting decreased retention in reversed-phase chromatographic systems compared to chlorhexidine. Structural simplification reduces Impurity A's molecular weight by approximately 247.67 g/mol relative to chlorhexidine diacetate, further contributing to differential chromatographic elution profiles and mass spectrometric fragmentation patterns that facilitate analytical discrimination [5] [6] [7].
Table 2: Structural and Property Comparison with Parent Compound
Characteristic | Chlorhexidine Diacetate Impurity A | Chlorhexidine Diacetate |
---|---|---|
Molecular Formula | C₁₆H₂₄ClN₉ | C₂₂H₃₀Cl₂N₁₀·2C₂H₄O₂ |
Molecular Weight | 377.88 g/mol | 625.55 g/mol |
Terminal Group 1 | 4-Chlorophenylbiguanide | 4-Chlorophenylbiguanide |
Terminal Group 2 | Cyanoguanidine (-NH-C(=N)-CN) | 4-Chlorophenylbiguanide |
Hydrogen Bond Donors | 5 | 8 |
Hydrogen Bond Acceptors | 9 | 12 |
Symmetry | Asymmetric | C₂-symmetry |
LogP Prediction | 1.8-2.1 | 0.5-0.8 (diacetate salt) |
Chlorhexidine Diacetate Impurity A holds formal recognition as a "specified impurity" within both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) frameworks, designated consistently as "Impurity A" across monographs pertaining to chlorhexidine salts and their formulated products. This standardized nomenclature facilitates harmonized identification in analytical testing procedures across international regulatory jurisdictions. The impurity's critical status derives from its established origin as both a synthesis-related by-product and a potential degradation marker under specific storage conditions, necessitating rigorous analytical control strategies throughout the drug product lifecycle [1] [4].
Pharmacopeial monographs explicitly require identification and quantification of Impurity A through prescribed chromatographic methods, typically employing reversed-phase high-performance liquid chromatography (HPLC) with UV detection. The British Pharmacopoeia (BP) Reference Standard for chlorhexidine (BP1299) includes comprehensive testing protocols for related substances, with Impurity A featuring prominently within the analytical impurity profile. Regulatory submissions for chlorhexidine-containing drug products, including Abbreviated New Drug Applications (ANDAs), must incorporate detailed method validation data demonstrating specificity, accuracy, and precision for Impurity A quantification, alongside stability studies tracking its formation kinetics under recommended storage conditions [4] [5].
Pharmacopeial quality specifications establish stringent acceptance criteria for Chlorhexidine Diacetate Impurity A across various pharmaceutical formulations. While exact thresholds demonstrate formulation-specific variation, current compendial standards typically enforce an upper limit not exceeding 1.0% relative to the parent chlorhexidine compound in bulk active pharmaceutical ingredients (APIs). This threshold aligns with International Council for Harmonisation (ICH) Q3B(R2) guidelines for unidentified impurities in established drug substances, though certain monograph-specific restrictions may impose tighter controls based on comprehensive safety evaluations [1] [5].
For finished pharmaceutical products, particularly topical antiseptic solutions and surgical scrubs containing chlorhexidine diacetate, regulatory expectations typically enforce tighter impurity controls, with Impurity A limits frequently specified below 0.5% of the label claim concentration. These restrictive thresholds acknowledge potential formulation matrix effects that might accelerate impurity formation during product shelf-life. Analytical methodologies for compliance testing must demonstrate adequate sensitivity, typically with quantitation limits ≤0.05% relative to the active ingredient concentration, to ensure accurate tracking against established acceptance criteria throughout the product's shelf-life [4] [5].
Table 3: Global Pharmacopeial Standards for Chlorhexidine Impurity A
Pharmacopeia | Designation | Recommended Analytical Method | Typical Threshold Limit |
---|---|---|---|
European (EP) | Impurity A | RP-HPLC/UV at 254 nm | ≤1.0% (API); ≤0.5% (product) |
United States (USP) | Chlorhexidine Nitrile | RP-HPLC/UV at 238 nm | ≤1.0% (API) |
British (BP) | Related Compound A | Chromatographic separation | Per individual monographs |
Japanese (JP) | Impurity A | Not specified in search results | Subject to EP/USP alignment |
Regulatory compliance necessitates the use of highly characterized reference materials during method validation and routine quality control testing. Suppliers including SynZeal, LGC Standards, and TRC provide certified Impurity A standards with documented purity exceeding 95% (HPLC-grade), accompanied by comprehensive structural characterization data including mass spectrometric confirmation, NMR validation, and chromatographic purity certificates. These reference materials typically require storage at -20°C under controlled humidity conditions to maintain long-term stability and prevent decomposition that could compromise analytical accuracy [1] [2] [6].
The impurity profile of chlorhexidine diacetate encompasses multiple structurally related compounds beyond Impurity A, including dechlorinated analogs, hydrolytic products, and synthetic intermediates. However, Impurity A maintains particular regulatory significance due to its consistent presence across manufacturing processes and established correlation with specific synthetic pathways. Consequently, its monitoring serves as a critical quality metric for evaluating process consistency and stability performance in both bulk substances and finished pharmaceutical products [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7